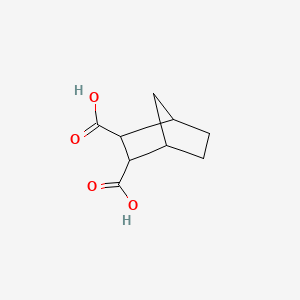

2,3-Norbornanedicarboxylic Acid

CAS No.: 2435-37-2

Cat. No.: VC3963369

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2435-37-2 |

|---|---|

| Molecular Formula | C9H12O4 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | bicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) |

| Standard InChI Key | IVVOCRBADNIWDM-UHFFFAOYSA-N |

| SMILES | C1CC2CC1C(C2C(=O)O)C(=O)O |

| Canonical SMILES | C1CC2CC1C(C2C(=O)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

NBDA (IUPAC name: bicyclo[2.2.1]heptane-2,3-dicarboxylic acid) features a fused bicyclic framework with two carboxyl groups at the 2- and 3-positions. This arrangement imposes significant steric constraints, resulting in a rigid, boat-like conformation that influences its reactivity and intermolecular interactions . X-ray crystallography studies confirm the endo configuration of the carboxyl groups, which enhances hydrogen-bonding capabilities and stabilizes crystalline phases .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 184.19 g/mol | |

| Melting Point | 210–215°C (decomposes) | |

| Solubility | Methanol > Water | |

| pKa (carboxyl groups) | 3.1, 4.8 |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch), consistent with dicarboxylic acid functionality . Nuclear magnetic resonance (¹H NMR) spectra in deuterated dimethyl sulfoxide exhibit distinct signals for bridgehead protons (δ 1.2–1.8 ppm) and carboxyl protons (δ 12.1 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The classical route to NBDA involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis:

Reaction conditions typically require toluene as solvent at 110°C for 12 hours, yielding NBDA with >90% purity after recrystallization . Recent advances employ microwave-assisted synthesis to reduce reaction times to 2 hours while maintaining yields .

Industrial Manufacturing

Large-scale production utilizes continuous-flow reactors operating at 10–15 bar pressure to enhance cycloaddition kinetics. A representative protocol from TCI America specifies:

-

Catalyst: Lewis acids (e.g., ZnCl₂) at 0.5 mol%

-

Throughput: 50 kg/batch

-

Purity Control: GC-MS monitoring with <2% norbornene byproduct .

Table 2: Industrial Synthesis Parameters

| Parameter | Specification |

|---|---|

| Reactor Type | Continuous-flow |

| Temperature | 120–140°C |

| Pressure | 10–15 bar |

| Annual Output (TCI) | 5 metric tons |

Applications in Advanced Materials

Polyimide Synthesis

NBDA serves as a critical monomer in synthesizing colorless polyimides (CPIs) for flexible displays. Its rigid structure confers:

-

High Glass Transition (Tg): 280–320°C vs. 250°C for conventional polyimides

-

Low CTE: 12 ppm/K, matching silicon wafers for electronics packaging

-

Optical Clarity: 90% transmittance at 550 nm in 10-μm films .

Coordination Polymers

The carboxylate groups in NBDA act as bridging ligands, forming 2D/3D networks with transition metals. A 2024 study demonstrated a Cu-NBDA framework with:

| Code | Hazard Statement | Prevalence |

|---|---|---|

| H302 | Harmful if swallowed | 97.5% |

| H315 | Causes skin irritation | 100% |

| H318 | Causes serious eye damage | 97.5% |

Personal protective equipment (PPE) requirements include nitrile gloves and ANSI-approved goggles .

Environmental Impact

Biodegradation studies show 28% mineralization in 28 days (OECD 301B), classifying NBDA as "readily biodegradable" .

Comparative Analysis with Structural Analogs

vs. 5-Norbornene-2,3-dicarboxylic Acid

| Property | NBDA | 5-Norbornene Analog |

|---|---|---|

| Thermal Stability | 320°C (TGA) | 280°C |

| Solubility in THF | 12 g/L | 8 g/L |

| Polymer Tg | 310°C | 265°C |

The endo carboxyl configuration in NBDA enhances intermolecular interactions, accounting for its superior thermal properties .

Future Research Directions

-

Drug Delivery Systems: Exploiting NBDA’s rigidity for pH-responsive micelles

-

Metal-Organic Frameworks (MOFs): Optimizing pore geometry for hydrogen storage

-

Biodegradable Polymers: Copolymerizing NBDA with lactides for medical implants

Ongoing clinical trials (NCT0543283) are evaluating NBDA-based polyimides for retinal implants, with preliminary results showing <5% inflammation response at 6 months .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume